molecular formula C8H10F3N3O2 B2355061 2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247207-58-3

2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid

Cat. No.: B2355061
CAS No.: 2247207-58-3
M. Wt: 237.182
InChI Key: VSLDVYPVTXSBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method allows for the formation of the pyrazole ring, which is a crucial component of the compound. The reaction conditions often include the use of catalysts such as CuCl and solvents like tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring

Properties

IUPAC Name

2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-14-4-5(12-3-6(15)16)7(13-14)8(9,10)11/h4,12H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDVYPVTXSBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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